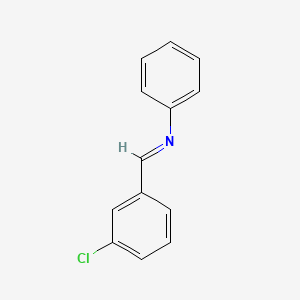
m-Chlorobenzylideneaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Chlorobenzylideneaniline: is an organic compound that belongs to the class of benzylideneanilines It is characterized by the presence of a chlorinated benzylidene group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Chlorobenzylideneaniline typically involves the condensation reaction between m-chlorobenzaldehyde and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. For instance, one common method involves mixing m-chlorobenzaldehyde with aniline in the presence of an acid catalyst, such as hydrochloric acid, and heating the mixture to promote the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: m-Chlorobenzylideneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of m-chlorobenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of m-chlorobenzylamine.
Substitution: Formation of substituted benzylideneanilines.
Scientific Research Applications
m-Chlorobenzylideneaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of m-Chlorobenzylideneaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
p-Chlorobenzylideneaniline: Similar structure but with the chlorine atom in the para position.
m-Bromobenzylideneaniline: Similar structure with a bromine atom instead of chlorine.
p-Bromobenzylideneaniline: Similar structure with a bromine atom in the para position.
Uniqueness: m-Chlorobenzylideneaniline is unique due to the specific positioning of the chlorine atom in the meta position, which influences its chemical reactivity and biological activity. The meta position can lead to different steric and electronic effects compared to para-substituted analogs, resulting in distinct properties and applications .
Properties
Molecular Formula |
C13H10ClN |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10ClN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-10H |
InChI Key |
FCZGBIHFKVIXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




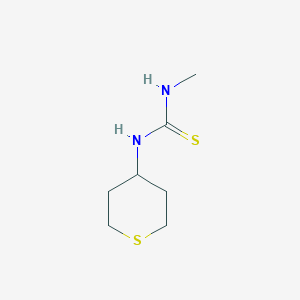
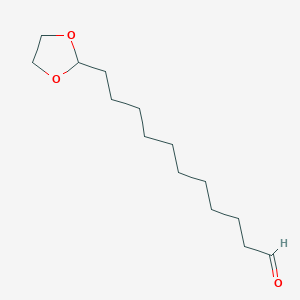
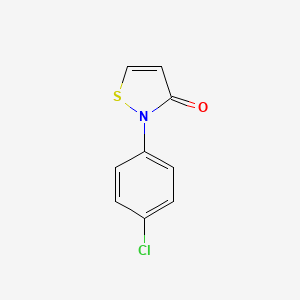
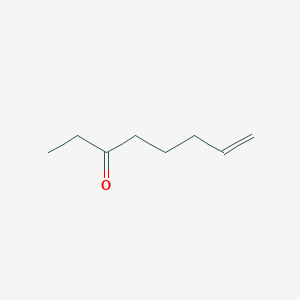
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
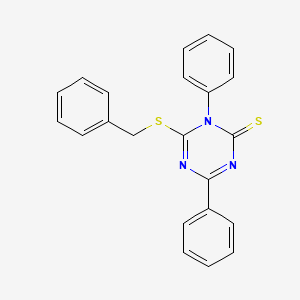
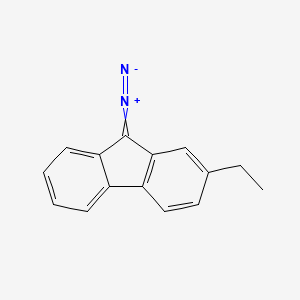
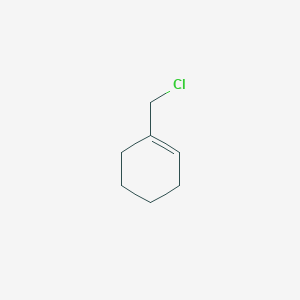

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
